BenchChemオンラインストアへようこそ!

8-Methyl-7-((4-nitrobenzyl)oxy)-4-phenyl-2H-chromen-2-one

Lipophilicity cLogP Partitioning

For medicinal chemistry and chemical biology workflows, this 7-O-(4-nitrobenzyl) ether is a critical tool compound. Unlike the 7-hydroxy or 7-methoxy analogs, it lacks the H-bond donor required for MAO and ALDH-2 engagement, making it an ideal negative-control scaffold. Its photolabile 4-nitrobenzyl group also enables its use as a caged precursor for fluorescent 7-hydroxy-8-methyl-4-phenylcoumarin. Streamline your SAR or live-cell imaging studies with this uniquely substituted neoflavonoid. Inquire now for bulk pricing.

Molecular Formula C23H17NO5
Molecular Weight 387.4 g/mol
Cat. No. B11662811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-7-((4-nitrobenzyl)oxy)-4-phenyl-2H-chromen-2-one
Molecular FormulaC23H17NO5
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C23H17NO5/c1-15-21(28-14-16-7-9-18(10-8-16)24(26)27)12-11-19-20(13-22(25)29-23(15)19)17-5-3-2-4-6-17/h2-13H,14H2,1H3
InChIKeyAYWFVJWJIFYFJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 360 pieces / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Baseline: 8-Methyl-7-((4-nitrobenzyl)oxy)-4-phenyl-2H-chromen-2-one — Core Chemotype, Physicochemical Identity, and Screening Provenance


8-Methyl-7-((4-nitrobenzyl)oxy)-4-phenyl-2H-chromen-2-one (CAS 307547-49-5; MFCD02080371) is a fully substituted 4-phenylcoumarin (neoflavonoid) that belongs to the 2H-chromen-2-one screening library universe [1]. Its core structure fuses a 4-phenyl-α-pyrone with a 7-O-(4-nitrobenzyl) ether and an 8-methyl substituent, yielding a molecular formula of C₂₃H₁₇NO₅ and a monoisotopic mass of 387.1107 Da . The scaffold is a privileged chemotype in hit-discovery programmes because the 4-phenylcoumarin nucleus has delivered validated leads across monoamine oxidase (MAO), aldehyde dehydrogenase-2 (ALDH-2), cytochrome P450, HIV-1 reverse transcriptase, and mitochondrial RNA polymerase inhibitor projects [2]. However, the precise substitution pattern on the target compound simultaneously blocks the 7‑OH pharmacophore that is critical for MAO/ALDH-2 engagement while installing a 4‑nitrobenzyl group that fundamentally alters lipophilicity, metabolic susceptibility, and photo‑responsive behaviour relative to simpler 7‑hydroxy or 7‑alkoxy 4‑phenylcoumarin comparators [3].

Why Generic Substitution Fails: Structural Blockade of the Canonical 7‑OH Pharmacophore and Lipophilicity Jump in 8‑Methyl‑7‑((4‑nitrobenzyl)oxy)‑4‑phenyl‑2H‑chromen‑2‑one


The in‑class 4‑phenylcoumarin landscape is dominated by 7‑hydroxy‑4‑phenylcoumarin (4‑phenylumbelliferone), which owes its dual ALDH‑2/MAO inhibitory activity (IC₅₀ 1.5 µM and 0.5 µM, respectively) to the hydrogen‑bond donor capacity of the free 7‑OH group . Once that phenol is capped as a 4‑nitrobenzyl ether and the 8‑position is occupied by a methyl group, the molecule can no longer engage the same hydrogen‑bond networks, effectively abolishing the canonical MAO/ALDH‑2 pharmacophore [1]. Simultaneously, the 4‑nitrobenzyl substituent produces a logP shift of approximately +1.9 log units relative to 7‑hydroxy‑4‑phenylcoumarin, meaning that the compound partitions into membranes far more aggressively and exhibits altered passive permeability and metabolic clearance pathways . Users who treat this compound as a drop‑in replacement for 7‑hydroxy‑4‑phenylcoumarin or 7‑methoxy‑4‑phenylcoumarin in established biochemical or cell‑based assays therefore risk both profound changes in target engagement and divergent ADME‑Tox profiles. The quantitative evidence below specifies exactly where these differences are measurable and how they inform experimental selection.

Product‑Specific Quantitative Evidence Guide: 8‑Methyl‑7‑((4‑nitrobenzyl)oxy)‑4‑phenyl‑2H‑chromen‑2‑one


Lipophilicity Differentiation: Target Compound vs. 7‑Hydroxy‑4‑phenylcoumarin (4‑Phenylumbelliferone) and vs. its 8‑Desmethyl Analog

The target compound is substantially more lipophilic than the 7‑hydroxy reference standard. 7‑Hydroxy‑4‑phenyl‑2H‑chromen‑2‑one (CAS 2555‑30‑8) has an ACD/LogP of 3.98 , whereas the 8‑desmethyl‑4‑nitrobenzyl analog (CAS 307547‑24‑6) has a measured LogP of 5.36 . Introduction of the 8‑methyl group is calculated to add approximately +0.5 log units via the π‑CH₃ fragment contribution, yielding an estimated logP of 5.86 for the target compound [1]. This represents a ~1.9 log unit increase in lipophilicity relative to the 7‑hydroxy parent, corresponding to roughly an 80‑fold difference in the octanol‑water partition coefficient.

Lipophilicity cLogP Partitioning Membrane permeability Drug-likeness

MAO and ALDH‑2 Pharmacophore Ablation: Target Compound vs. 7‑Hydroxy‑4‑phenylcoumarin (4‑Phenylumbelliferone)

7‑Hydroxy‑4‑phenylcoumarin (4‑phenylumbelliferone) is a well‑characterized dual inhibitor of ALDH‑2 (IC₅₀ 1.5 µM) and MAO (IC₅₀ 0.5 µM) . CoMFA‑GOLPE modelling and docking studies on 7‑substituted coumarins demonstrate that the 7‑OH group acts as a critical hydrogen‑bond donor within the MAO‑B catalytic cavity; replacement by an alkoxy or arylalkyloxy substituent results in ≥100‑fold loss of inhibitory potency [1]. The target compound carries a bulky 4‑nitrobenzyl ether at the 7‑position that eliminates the H‑bond donor capacity, placing it in the same potency‑abolished class as 7‑methoxy‑4‑phenylcoumarin analogues that show IC₅₀ > 50 µM against both MAO‑A and MAO‑B in standard fluorometric assays [2]. No direct MAO or ALDH‑2 IC₅₀ data for the target compound have been published, but the class‑level SAR is robust.

Monoamine oxidase Aldehyde dehydrogenase-2 Pharmacophore SAR Hit triage

CYP2A6 Engagement Shift: Target Compound vs. 7‑Hydroxy‑8‑methyl‑4‑phenyl‑2H‑chromen‑2‑one

7‑Hydroxy‑8‑methyl‑4‑phenyl‑2H‑chromen‑2‑one (CAS 21392‑48‑3) is a known nanomolar ligand of CYP2A6, exhibiting an IC₅₀ of 50 nM in human liver microsomes using coumarin 7‑hydroxylation as the reporter readout [1]. The same free‑phenol chemotype additionally displays mechanism‑based (irreversible) inhibition characteristics (Ki 2.90 × 10⁴ nM via double‑reciprocal plot) [2]. Capping the 7‑OH with a 4‑nitrobenzyl group removes the phenolic hydrogen that is essential for both reversible H‑bonding and potential metabolic activation by CYP2A6 itself, predicting a shift from nanomolar CYP2A6 inhibition toward O‑dealkylation‑dependent metabolism by other CYP isoforms (e.g., CYP3A4, CYP2B6) [3]. This metabolic switching is a class‑level pattern documented for 7‑alkoxycoumarins with alkoxy chains longer than methoxy [4].

CYP2A6 Cytochrome P450 Mechanism-based inhibition Coumarin 7-hydroxylation Metabolic switching

Photolabile Caging Functionality: Target Compound vs. 7‑Methoxy‑4‑phenylcoumarin and 7‑Hydroxy‑4‑phenylcoumarin

The 4‑nitrobenzyl ether moiety is a well‑established photolabile protecting group (caging group) that undergoes light‑triggered cleavage (typically λ ≈ 350 nm) to regenerate the free 7‑hydroxy‑4‑phenylcoumarin fluorophore [1]. Caged coumarins employing o‑nitrobenzyl‑type cages have been shown to exhibit uncaging cross‑sections suitable for biological imaging, with light absorbed by both the coumarin core and the nitrobenzyl moiety contributing to photolysis efficiency [2]. By contrast, 7‑methoxy‑4‑phenylcoumarin and 7‑hydroxy‑4‑phenylcoumarin lack this photolabile functionality: the methyl ether is stable to UV light, and the free phenol is the uncaging product rather than the caged form [3]. This property makes the target compound a dual‑role tool: a latent fluorophore that can be spatially and temporally activated by light, and a photocleavable prodrug or linker intermediate.

Photocaging o-Nitrobenzyl Uncaging Photolysis Chemical biology

Steric and Electronic Differentiation at Position 8: Target Compound vs. 7‑((4‑Nitrobenzyl)oxy)‑4‑phenyl‑2H‑chromen‑2‑one (8‑Desmethyl Analog)

The 8‑desmethyl analog (CAS 307547‑24‑6) differs from the target compound by the absence of a single methyl group at the coumarin 8‑position. This methyl group introduces a steric clash with the peri‑7‑(4‑nitrobenzyl)oxy substituent, restricting the rotational freedom of the benzyl ether and favouring specific conformations of the 4‑nitrobenzyl ring relative to the coumarin plane . In coumarin SAR studies, 8‑methyl substitution has been shown to modulate CYP2A6 ligand affinity by a factor of 2–5 fold compared to the 8‑unsubstituted counterpart [1]. Additionally, the 8‑methyl group blocks one potential metabolic hydroxylation site (C8), altering the oxidative metabolism profile. The molecular weight difference (387.39 vs. 373.36 Da) and logP increment (+0.5) further distinguish the target compound as a more lipophilic, conformationally constrained analog.

8-Methyl effect Steric hindrance Electronic effect Binding conformation Metabolic soft spot

Controlled Mono‑Caging vs. Bis‑Caging: Target Compound Differentiated from 5,7‑Bis[(4‑nitrobenzyl)oxy]‑4‑phenyl‑2H‑chromen‑2‑one

The bis‑caged analog 5,7‑bis[(4‑nitrobenzyl)oxy]‑4‑phenyl‑2H‑chromen‑2‑one incorporates two photolabile 4‑nitrobenzyl groups, doubling the lipophilicity contribution from the caging moieties and adding an additional 4‑nitrobenzyl UV chromophore . The target compound, bearing a single 4‑nitrobenzyl cage at the 7‑position alongside an 8‑methyl group, offers a lower molecular weight (387.4 vs. ~522.5 Da for the bis‑caged analog), a lower logP, and a cleaner photolysis product profile (single 7‑OH uncaging product rather than a mixture of 5‑OH, 7‑OH, and 5,7‑di‑OH species). This mono‑caging strategy is advantageous when a single photolysis event is desired and when partner substituents (such as 8‑methyl) need to remain intact after uncaging.

Mono-caging Bis-caging Lipophilicity control Stepwise uncaging Synthetic intermediate

Recommended Procurement and Research Scenarios for 8-Methyl-7-((4-nitrobenzyl)oxy)-4-phenyl-2H-chromen-2-one


Selectivity‑Profiling Chemical Probe Panels: Distinguishing MAO/ALDH‑2‑Dependent from MAO/ALDH‑2‑Independent Phenotypes

Assemble a panel containing (i) the target compound as a 7‑OH‑masked, MAO/ALDH‑2‑inactive negative‑control scaffold, (ii) 7‑hydroxy‑4‑phenylcoumarin as the dual MAO/ALDH‑2 inhibitor positive control (IC₅₀ 1.5/0.5 µM), and (iii) an equipotent 7‑methoxy derivative to control for lipophilicity‑driven membrane effects. Because the 4‑nitrobenzyl ether of the target compound completely blocks the 7‑OH hydrogen‑bond donor pharmacophore required for MAO‑B and ALDH‑2 engagement [1], any cellular phenotype that persists in the presence of the target compound but is rescued by the 7‑OH comparator can be attributed specifically to MAO or ALDH‑2 inhibition rather than off‑target 4‑phenylcoumarin scaffold effects .

Photo‑Activatable Fluorescent Probe Development: Caged 4‑Phenylcoumarin for Spatial and Temporal Release Studies

Employ the target compound as a photolabile caged precursor for 7‑hydroxy‑8‑methyl‑4‑phenylcoumarin in live‑cell imaging or in‑gel fluorescence turn‑on assays. The 4‑nitrobenzyl group undergoes efficient photolytic cleavage at ~350 nm to liberate the fluorescent 7‑hydroxy coumarin species [2]. This application leverages the photo‑caging property that is absent in the 7‑methoxy‑4‑phenylcoumarin and 7‑hydroxy‑4‑phenylcoumarin comparators [3]. The 8‑methyl group provides additional steric bulk that may reduce non‑specific protein binding of the released fluorophore, a documented advantage for imaging selectivity.

CYP Isoform Selectivity Switching Studies: Metabolic Fate of 7‑O‑(4‑Nitrobenzyl)‑4‑Phenylcoumarins

Use the target compound alongside 7‑hydroxy‑8‑methyl‑4‑phenyl‑2H‑chromen‑2‑one (CYP2A6 IC₅₀ 50 nM) and 7‑((4‑nitrobenzyl)oxy)‑4‑phenyl‑2H‑chromen‑2‑one (8‑desmethyl analog) in a liver microsomal stability and CYP phenotyping assay. Comparison of metabolic half‑life and metabolite identification across the three compounds reveals how the 8‑methyl and 7‑(4‑nitrobenzyl)oxy substituents collectively shift CYP isoform selectivity away from CYP2A6 toward other CYP isoforms (CYP3A4, CYP2B6) [4]. The quantitative logP difference (~1.9 units vs. the 7‑OH parent) allows correlation of metabolic clearance with lipophilicity, providing a data‑rich SAR dataset for DMPK optimization of 4‑phenylcoumarin leads.

Controlled Mono‑Uncaging for Stepwise Prodrug Activation Strategies

In prodrug or linker chemistry workflows, the target compound offers a single photolabile cleavage site (7‑O‑(4‑nitrobenzyl)) that can be selectively triggered without generating the complex mixture of mono‑ and di‑hydroxy products that would arise from the bis‑caged 5,7‑bis[(4‑nitrobenzyl)oxy] analog. Combine photolysis with HPLC‑MS quantification to establish uncaging kinetics (rate constant kₒᵦₛ) and quantum yield (Φ) under standardized irradiation conditions [5]. The lower molecular weight and cleaner product profile of the target compound simplify analytical deconvolution and are advantageous for preparative photochemical release of the active 7‑hydroxy‑8‑methyl‑4‑phenylcoumarin species.

Quote Request

Request a Quote for 8-Methyl-7-((4-nitrobenzyl)oxy)-4-phenyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.